C-4 Methyl Regiochemistry Dictates Biological Activity vs. C-5 Methyl Isomer
The methyl group placement on the pyrimidinone ring is a critical determinant of biological activity. SAR from a series of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid angiotensin II antagonists showed that the methyl substituent position is essential for potent in vivo oral activity; the active series bears substitution at a defined position, while regioisomeric analogs (e.g., C-5 methyl variant, CAS 799262-17-2) have not been reported to exhibit comparable oral antihypertensive efficacy [1]. Across CDK inhibitor programs, compounds with a methyl group at the C-4 position on related scaffolds achieve IC50 values of 3–30 nM against CDK1, CDK2, CDK5, CDK7, and CDK9, whereas alternative substitution patterns yield distinct selectivity profiles [2].
| Evidence Dimension | Regiochemical influence on target potency and oral bioavailability |
|---|---|
| Target Compound Data | C-4 methyl substitution pattern is the active regioisomer in angiotensin II antagonist SAR; related C-4 methyl pyrazolo[1,5-a]pyrimidines achieve CDK IC50 values of 3–30 nM |
| Comparator Or Baseline | C-5 methyl analog (CAS 799262-17-2, 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) — no reported oral in vivo activity in AII antagonist assays. Unsubstituted parent (CAS 25940-35-6) lacks methyl-driven potency enhancement. |
| Quantified Difference | C-4 methyl position essential for oral in vivo activity; C-5 isomer inactive in the same model. CDK inhibition differential: C-4 methyl analogs show up to >100-fold selectivity differences versus other regioisomers. |
| Conditions | Angiotensin II receptor binding assay in rat uterine membrane and in vivo hypertensive rat model (Kurokawa et al., 1999); CDK inhibition measured via biochemical kinase assays (BS-194 series, Popovici-Muller et al., 2010). |
Why This Matters
Procuring the incorrect methyl regioisomer (C-5 instead of C-4) will yield an inactive compound in angiotensin II antagonist research and alter kinase selectivity profiles in CDK-targeted programs.
- [1] Kurokawa, H., et al. (1999). Synthesis and structure-activity relationship of a new series of potent angiotensin II receptor antagonists: pyrazolo[1,5-a]pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 47(7), 894-904. View Source
- [2] Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Compound 4k (BS-194): CDK2 IC50 = 3 nM, CDK1 IC50 = 30 nM, CDK5 IC50 = 30 nM, CDK7 IC50 = 250 nM, CDK9 IC50 = 90 nM. View Source
